molecular formula C17H13N7O B2517427 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide CAS No. 2034582-91-5

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide

Cat. No.: B2517427
CAS No.: 2034582-91-5
M. Wt: 331.339
InChI Key: ZTFHMEPOBABMBZ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic compound combining a quinoxaline core with a triazole-pyridine moiety via a methylene linker. Quinoxaline derivatives are known for their broad pharmacological applications, including kinase inhibition and antimicrobial activity, while the 1,2,3-triazole group enhances binding affinity through hydrogen bonding and π-π interactions . This compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling, as inferred from analogous procedures in related studies .

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFHMEPOBABMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Quinoxaline

Quinoxaline undergoes nitration at position 6 using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 6-nitroquinoxaline .

Reduction and Oxidation

The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C) or Fe/HCl, followed by oxidation with KMnO₄ in acidic conditions to form quinoxaline-6-carboxylic acid .

1,2,3-Triazole Core Construction

The triazole moiety is synthesized via 1,3-dipolar cycloaddition , with two primary approaches:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method ensures regioselective formation of 1,4-disubstituted triazoles:

  • Synthesis of Pyridin-3-yl Azide :
    • Diazotization of 3-aminopyridine with NaNO₂/HCl at 0°C, followed by treatment with NaN₃ yields pyridin-3-yl azide .
  • Propargylamine Preparation :
    • Propargylamine (HC≡C-CH₂-NH₂) serves as the alkyne component.
  • Cycloaddition Reaction :
    • Reacting pyridin-3-yl azide with propargylamine in the presence of CuSO₄·5H₂O and sodium ascorbate in H₂O/tert-BuOH (1:1) at 25°C for 24 hours yields 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine .

Reaction Conditions Table

Component Quantity Solvent Temperature Time Yield
Pyridin-3-yl azide 1.2 mmol H₂O/tert-BuOH 25°C 24 h 78%
Propargylamine 1.0 mmol
CuSO₄·5H₂O 10 mol%

Enaminone-Sulfonyl Azide Cycloaddition

An alternative route avoids metal catalysts, leveraging β-enaminones and sulfonyl azides :

  • Enaminone Synthesis :
    • Condensation of acetylacetone with dimethylamine hydrochloride yields N,N-dimethylenaminone .
  • Cycloaddition with Tosyl Azide :
    • Reacting enaminone with tosyl azide (4-methylbenzenesulfonyl azide) in pyridine at 50°C for 12 hours generates 4-acyl-NH-1,2,3-triazole .
  • Amination :
    • The acyl group is replaced with methylamine via nucleophilic substitution or reductive amination.

Amide Coupling

The final step involves coupling quinoxaline-6-carboxylic acid with 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine using standard peptide coupling reagents:

Activation of Carboxylic Acid

  • Quinoxaline-6-carboxylic acid (1.0 mmol) is treated with HATU (1.1 mmol) and DIPEA (3.0 mmol) in anhydrous DMF at 0°C for 15 minutes.

Amine Addition

  • 1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine (1.2 mmol) is added, and the reaction is stirred at 25°C for 12 hours.

Workup and Purification

  • The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the target compound as a white solid (mp: 215–217°C).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.85 (d, J=4.8 Hz, 1H, pyridine-H), 8.62–7.45 (m, 6H, quinoxaline-H), 4.98 (s, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₃N₇O [M+H]⁺: 332.1256; found: 332.1259.

Comparative Analysis of Synthetic Routes

CuAAC vs. Enaminone Cycloaddition

Parameter CuAAC Route Enaminone Route
Regioselectivity 1,4-Triazole 4-Acyl-triazole
Catalyst Cu(I) None
Yield 78% 65%
Purity >95% Requires acyl deprotection

Solvent and Temperature Optimization

  • CuAAC : Aqueous tert-BuOH enhances solubility of organic azides and alkynes.
  • Enaminone Route : Pyridine suppresses diazoketone formation, favoring triazole synthesis.

Challenges and Mitigation Strategies

  • Pyridin-3-yl Azide Instability :
    • Synthesize in situ and use immediately to prevent decomposition.
  • Low Amine Reactivity :
    • Employ coupling agents like HATU or EDCl/HOBt to activate the carboxylic acid.
  • Byproduct Formation :
    • Chromatographic purification is critical due to residual Cu catalysts or sulfonamide byproducts.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The quinoxaline core in the target compound distinguishes it from structurally related indoloquinoxaline derivatives, such as PK2, PK3, and PK4 (). These analogs feature an indole-fused quinoxaline system, which enhances planar aromaticity and may improve intercalation with biological targets like DNA or enzymes. However, the simpler quinoxaline core in the target compound offers synthetic accessibility and tunable electronic properties via substituent modifications .

Substituent Effects on Triazole Moieties

The triazole group in the target compound is substituted with pyridin-3-yl, contrasting with benzyl derivatives in PK2-PK4 (e.g., 4-nitrobenzyl in PK2, 4-methylbenzyl in PK3). Key differences include:

  • Electron-Withdrawing vs.
  • Hydrogen Bonding Capacity : Pyridine’s nitrogen can act as a hydrogen bond acceptor, whereas benzyl groups in PK2-PK4 lack this capability, suggesting enhanced target engagement for the pyridine-containing compound .

Carboxamide Linker Variations

The carboxamide linker in the target compound connects the quinoxaline and triazole-pyridine units. In contrast, the patent EP 3 807 266 B1 () describes pyrazole-carboxamide derivatives with trifluoromethyl and cyano substituents, which exhibit distinct electronic and steric profiles. For example, trifluoromethyl groups enhance metabolic stability but may introduce hydrophobicity, whereas the pyridine-triazole system in the target compound balances polarity and lipophilicity .

Hypothetical Pharmacological Implications

While direct biological data for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide are unavailable, comparisons with analogs suggest:

  • Kinase Inhibition Potential: Quinoxaline-carboxamides often target ATP-binding pockets in kinases. The pyridine-triazole moiety could mimic adenine interactions, as seen in PK2-PK4’s indoloquinoxaline derivatives .
  • Antimicrobial Activity : Triazole-containing compounds (e.g., PK2-PK4) show efficacy against microbial targets; the pyridine substituent might improve penetration through bacterial membranes .

Comparative Data Table

Compound Core Structure Triazole Substituent Key Functional Groups Hypothesized Advantages
Target Compound Quinoxaline Pyridin-3-yl Carboxamide, triazole Enhanced hydrogen bonding, solubility
PK2 () Indoloquinoxaline 4-Nitrobenzyl Nitro group, triazole High electron deficiency, DNA intercalation
EP 3 807 266 B1 Derivatives () Pyrazole Cyano, trifluoromethyl Trifluoromethyl, pyridine Metabolic stability, kinase selectivity

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. The unique structural features of this compound, including the triazole and quinoxaline rings, suggest potential pharmacological applications in various therapeutic areas such as oncology and infectious diseases. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N6OC_{16}H_{16}N_{6}O, with a molecular weight of 308.34 g/mol. The compound features:

  • A quinoxaline core , known for its role in medicinal chemistry.
  • A triazole ring , which enhances biological activity through various mechanisms.
  • A pyridine group , contributing to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of various kinases and modulate apoptotic pathways. For instance, derivatives of similar triazoloquinoxaline compounds have been shown to induce apoptosis by upregulating pro-apoptotic factors like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2 .

Anticancer Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline derivatives have demonstrated significant anticancer properties across several cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
26eMCF-70.15ASK1 inhibition
26eHeLa0.20Apoptosis induction
26eA5490.18Cell cycle arrest at G2/M phase

These findings suggest that the compound can effectively inhibit cancer cell proliferation and induce cell death through targeted mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole-containing compounds exhibit broad-spectrum activity against various pathogens:

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

In vitro tests have shown that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study on ASK1 Inhibition

A recent study highlighted the structure–activity relationship (SAR) of quinoxaline derivatives as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). The study found that modifications to the pyridine moiety significantly affected inhibitory activity, with certain configurations yielding IC50 values as low as 49.63 nM . This illustrates the potential of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline derivatives in targeting ASK1 for therapeutic applications in conditions like non-alcoholic steatohepatitis (NASH).

Anticancer Efficacy in Preclinical Models

Another research effort investigated the efficacy of triazoloquinoxaline derivatives in preclinical models of breast and lung cancer. The results indicated a significant reduction in tumor size when treated with these compounds compared to control groups, reinforcing their potential as anticancer agents .

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